molecular formula C15H13NO4S B2608921 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid CAS No. 439112-16-0

2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

Cat. No.: B2608921
CAS No.: 439112-16-0
M. Wt: 303.33
InChI Key: VBYMZDVCICJBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is a complex organic compound that features a benzoxazine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the thiophene group through a Friedel-Crafts acylation reaction. The final step involves the acylation of the benzoxazine-thiophene intermediate with acetic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohols.

    Substitution: Benzoxazine derivatives with various substituents.

Scientific Research Applications

2-[4-(3-Thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid involves its interaction with specific molecular targets. The thiophene and benzoxazine moieties can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways, such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

    2-[4-(2-Thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid: Similar structure but with a different thiophene substitution pattern.

    2-[4-(3-Furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid: Contains a furan ring instead of a thiophene ring.

    2-[4-(3-Pyridylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid: Features a pyridine ring instead of a thiophene ring.

Uniqueness: The unique combination of the thiophene and benzoxazine rings in 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds.

Properties

IUPAC Name

2-[4-(thiophene-3-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(18)7-11-8-20-13-4-2-1-3-12(13)16(11)15(19)10-5-6-21-9-10/h1-6,9,11H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMZDVCICJBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)C3=CSC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.